Enhanced Lipophilicity (LogP) vs. Unsubstituted Piperidine-4-carbonitrile
The introduction of a 4-methyl group significantly increases lipophilicity compared to the unsubstituted piperidine-4-carbonitrile (CAS 4395-98-6). While piperidine-4-carbonitrile has a predicted LogP of ~-0.17, the 4-methyl analog, 4-methylpiperidine-4-carbonitrile, has a higher predicted LogP (XLogP3: 0.4) . This quantifiable increase in lipophilicity is crucial for optimizing blood-brain barrier penetration and target binding in CNS drug discovery .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3: 0.4 |
| Comparator Or Baseline | Piperidine-4-carbonitrile (CAS 4395-98-6): LogP ~ -0.17 |
| Quantified Difference | ΔLogP ≈ +0.57 |
| Conditions | Predicted values from computational models (XLogP3) |
Why This Matters
A higher LogP within a favorable range (0-3) is often associated with improved membrane permeability and oral absorption, a key differentiator for CNS drug candidates.
